molecular formula C17H24N2O2 B3233595 [(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid CAS No. 1353947-10-0

[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

Cat. No.: B3233595
CAS No.: 1353947-10-0
M. Wt: 288.4 g/mol
InChI Key: DGBFGCICTRUTBU-UHFFFAOYSA-N
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Description

[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl-amino moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced via nucleophilic substitution reactions, while the cyclopropyl-amino moiety is often added through amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzyl and cyclopropyl-amino groups may enhance its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is unique due to its combination of structural features, which confer distinct biological activities and chemical reactivity. Its multi-functional nature makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[(1-benzylpiperidin-3-yl)-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21)13-19(15-8-9-15)16-7-4-10-18(12-16)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBFGCICTRUTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N(CC(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194397
Record name Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353947-10-0
Record name Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353947-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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